Prunetrin Prunetrin Prunetrin is a natural product found in Dalbergia sissoo, Trifolium pratense, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 154-36-9
VCID: VC21337259
InChI: InChI=1S/C22H22O10/c1-29-12-6-14(24)17-15(7-12)30-9-13(18(17)25)10-2-4-11(5-3-10)31-22-21(28)20(27)19(26)16(8-23)32-22/h2-7,9,16,19-24,26-28H,8H2,1H3
SMILES: COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O
Molecular Formula: C22H22O10
Molecular Weight: 446.4 g/mol

Prunetrin

CAS No.: 154-36-9

Cat. No.: VC21337259

Molecular Formula: C22H22O10

Molecular Weight: 446.4 g/mol

* For research use only. Not for human or veterinary use.

Prunetrin - 154-36-9

CAS No. 154-36-9
Molecular Formula C22H22O10
Molecular Weight 446.4 g/mol
IUPAC Name 5-hydroxy-7-methoxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one
Standard InChI InChI=1S/C22H22O10/c1-29-12-6-14(24)17-15(7-12)30-9-13(18(17)25)10-2-4-11(5-3-10)31-22-21(28)20(27)19(26)16(8-23)32-22/h2-7,9,16,19-24,26-28H,8H2,1H3
Standard InChI Key OFUWGCQDMVDLIR-UHFFFAOYSA-N
Isomeric SMILES COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
SMILES COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O
Canonical SMILES COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O
Melting Point 181 °C

Chemical Structure and Fundamental Properties

Prunetrin is characterized by its glycosylated isoflavone structure, consisting of the aglycone Prunetin with a glucose moiety attached at the 4′ position. Chemically, it can be defined as 5-Hydroxy-3-(4-glucosyloxyphenyl)-7-methoxy-4H-chromen-4-one. The molecular formula of Prunetrin is C22H22O10 with a molecular weight of approximately 446.4 g/mol.

Structural Characteristics

The core structure of Prunetrin consists of:

  • A 15-carbon isoflavone skeleton (3-phenylchromen-4-one)

  • A 5-hydroxyl group on the A ring

  • A 7-methoxy group on the A ring

  • A 4′-glucosyl group (O-glucoside) on the B ring

This glycosylation pattern creates important distinctions between Prunetrin and its parent compound Prunetin. While Prunetin features a 4′-hydroxyl group, Prunetrin has this position occupied by a glucose moiety, which significantly enhances water solubility while potentially affecting receptor binding and metabolic processing.

Physical Properties

The glycosylation of the 4′ position confers distinct physical properties to Prunetrin compared to Prunetin:

  • Enhanced water solubility due to the hydrophilic glucose moiety

  • Reduced lipophilicity compared to the aglycone

  • Different crystalline structure

  • Modified stability under various environmental conditions

Natural Sources and Occurrence

Botanical Distribution

Prunetrin occurs naturally in various plant species, primarily within the Prunus genus, including:

  • Prunus persica (peach)

  • Prunus domestica (plum)

  • Other related Prunus species

The compound typically coexists with other flavonoids and isoflavones in these plant tissues, contributing to their phytochemical profiles. The concentration of Prunetrin varies significantly based on factors including plant species, geographical location, growth conditions, and plant tissue type.

Relationship to Parent Compound Prunetin

To fully understand Prunetrin, it is essential to examine its relationship to Prunetin, which has been more extensively studied.

Prunetin Background

Prunetin (5-hydroxy-7-methoxy-3-(4-hydroxyphenyl)-4H-chromen-4-one) is an O-methylated isoflavone found in various plant sources including Pisum sativum, Prunus avium, and Trifolium pratense . Prunetin has demonstrated multiple biological activities including:

  • Anti-inflammatory effects

  • Anticancer properties against gastric cancer cells

  • Anti-obesity potential

  • Regulation of proteolytic activity in articular chondrocytes

  • Inhibitory effects on aldehyde dehydrogenase enzyme in human liver

Recent research has revealed Prunetin's ability to induce cell death in gastric cancer cell lines through necroptosis mechanisms involving receptor-interacting protein kinase 3 (RIPK3) protein expression and reactive oxygen species (ROS) generation through JNK activation .

CompoundClassificationKey Structural FeaturesNotable Biological ActivitiesSource
PrunetrinGlycosylated isoflavonePrunetin with glucose at 4′ positionEnhanced solubility, potential altered bioavailability
PrunetinIsoflavone5-Hydroxy-7-methoxy-3-(4-hydroxyphenyl)-4H-chromen-4-oneAnticancer, anti-inflammatory, anti-obesity
Prunetin 4′-O-Phosphate (P4P)Phosphorylated isoflavonePrunetin with phosphate at 4′ positionAnti-inflammatory via MAP kinase suppression
GenisteinIsoflavoneLacks the 7-methoxy group present in PrunetinAnticancer, anti-inflammatory
DaidzeinIsoflavoneLacks both 5-hydroxy and 7-methoxy groupsAntioxidant, phytoestrogen activity

Analytical Methods for Detection and Quantification

The identification and quantification of Prunetrin in botanical samples typically employ sophisticated analytical techniques:

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is commonly used for the separation and quantification of Prunetrin. In one reported methodology, the biorenovation products of Prunetin were detected using HPLC, suggesting similar approaches could be applicable to Prunetrin analysis .

Spectroscopic Techniques

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for structural confirmation of Prunetrin. Electrospray ionization mass spectrometry (ESI/MS) has proven effective in identifying derivatized isoflavones, as demonstrated in studies with Prunetin derivatives .

Pharmacokinetics and Metabolism

Predicted Absorption and Distribution

The glucoside moiety in Prunetrin likely affects its absorption and distribution profiles:

  • Intestinal absorption may require hydrolysis by β-glucosidases to release the aglycone

  • Enterohepatic circulation might differ from that of Prunetin

  • Tissue distribution patterns likely vary from the aglycone due to altered lipophilicity

Metabolic Considerations

By comparing with similar compounds, Prunetrin metabolism likely involves:

  • Initial hydrolysis of the glucoside bond by intestinal or hepatic β-glucosidases

  • Subsequent metabolism of the released Prunetin aglycone

  • Potential phase II conjugation reactions (glucuronidation, sulfation)

  • Possible metabolism via cytochrome P450 enzymes, particularly CYP1A2, CYP2C19, CYP2C9, and CYP3A4, as observed with Prunetin

Synthetic and Semi-synthetic Approaches

Biocatalytic Methods

Biocatalytic approaches have been successfully applied to modify Prunetin, suggesting similar methodologies could be employed for Prunetrin synthesis or modification. For example, Bacillus sp. JD3-7 has been used as a biocatalyst to derivatize Prunetin, resulting in phosphorylated derivatives with enhanced water solubility and anti-inflammatory properties .

Future Research Directions

Several critical knowledge gaps regarding Prunetrin warrant further investigation:

Priority Research Areas

  • Comprehensive pharmacological profiling of purified Prunetrin

  • Direct comparison studies between Prunetrin and Prunetin

  • Investigation of Prunetrin's potential nephroprotective effects similar to those observed with Prunetin in diabetic nephropathy models

  • Evaluation of potential anti-inflammatory activities similar to those seen with Prunetin 4′-O-phosphate

  • Structure-activity relationship studies to determine the impact of glycosylation on biological activity

Methodological Challenges

Future research on Prunetrin faces several challenges:

  • Limited natural abundance requiring efficient extraction methods

  • Need for efficient synthetic or semi-synthetic production

  • Establishing standardized analytical methods for quantification

  • Development of appropriate biological assays to evaluate activity

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